2-(4-Chlorophenyl)butanoic acid

Asymmetric synthesis Enantioselective alkylation Chiral lithium amide

2-(4-Chlorophenyl)butanoic acid (CAS 29645-00-9), also referred to as 4-chloro-α-ethylbenzeneacetic acid or α-(p-chlorophenyl)butyric acid, is a chiral α-arylalkanoic acid with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. It belongs to the arylacetic acid family and features a para-chlorophenyl substituent at the α-carbon of butanoic acid, making it a close structural relative of the clinically used GABA_B agonist baclofen and a metabolite thereof.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 29645-00-9
Cat. No. B1616835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)butanoic acid
CAS29645-00-9
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C10H11ClO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13)
InChIKeyCVZHTBMFVPENFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)butanoic Acid (CAS 29645-00-9) – Procurement-Relevant Chemical Identity and Structural Class


2-(4-Chlorophenyl)butanoic acid (CAS 29645-00-9), also referred to as 4-chloro-α-ethylbenzeneacetic acid or α-(p-chlorophenyl)butyric acid, is a chiral α-arylalkanoic acid with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol [1]. It belongs to the arylacetic acid family and features a para-chlorophenyl substituent at the α-carbon of butanoic acid, making it a close structural relative of the clinically used GABA_B agonist baclofen and a metabolite thereof . The compound is supplied as a racemic mixture at purities typically ≥95%, with applications spanning enantioselective synthesis methodology, pharmaceutical impurity profiling, and anti-inflammatory research [2].

Why 2-(4-Chlorophenyl)butanoic Acid Cannot Be Replaced by a Generic Arylalkanoic Acid in Research and Analytical Workflows


Generic substitution among arylalkanoic acids is not scientifically defensible because the position, nature, and presence of the chlorine substituent, the length of the α-alkyl chain, and the location of the carboxylic acid group each govern distinct reactivity and biological recognition profiles [1]. Compounds such as 4-(4-chlorophenyl)butyric acid (the positional isomer bearing the acid at the terminal carbon), 2-phenylbutanoic acid (the non-halogenated analogue), or the α-methyl homolog 2-(4-chlorophenyl)-3-methylbutanoic acid exhibit markedly different computed logP, pKa, and steric parameters . Furthermore, the 4-chloro substituent modulates electronic properties of the aromatic ring—quantified by Hammett σₚ = +0.23 for Cl—whereas the non-halogenated parent (σₚ = 0.00) does not [2]. These physicochemical differences translate into divergent chromatographic retention, enantioselective synthetic outcomes, and pharmacological target engagement.

Quantitative Evidence Guide: Where 2-(4-Chlorophenyl)butanoic Acid Demonstrates Measurable Differentiation for Procurement Decisions


Enantioselective α-Ethylation: 93% ee Achieved via Direct Chiral Lithium Amide Alkylation

In a direct, auxiliary-free enantioselective alkylation protocol reported by Stivala and Zakarian (J. Am. Chem. Soc. 2011), 4-chlorophenylacetic acid was converted to 2-(4-chlorophenyl)butanoic acid (Table 3, entry 3) using iodoethane and a chiral lithium amide base [(R)-2], affording the product in 93% enantiomeric excess (ee) and 65% isolated yield [1]. This result positions the 4-chloro derivative essentially on par with the 4-fluoro (96% ee, entry 1) and 4-bromo (96% ee, entry 2) congeners, and markedly superior to the 4-methoxy analogue (89% ee, entry 4), demonstrating that the 4-Cl substituent sustains high stereochemical fidelity in this transformation. Critically, this single-step protocol eliminates the three-stage auxiliary attachment–alkylation–cleavage sequence required by traditional oxazolidinone or pseudoephedrine methods.

Asymmetric synthesis Enantioselective alkylation Chiral lithium amide α-Arylalkanoic acid

Lipophilicity-Driven Chromatographic and Permeability Differentiation vs. Non-Halogenated and Amino-Substituted Analogues

The target compound exhibits a computed XLogP3 of 2.9 [1] (alternatively reported as LogP = 3.20 by JChem [2]), which is substantially higher than that of its non-halogenated analogue 2-phenylbutanoic acid (XLogP3 ≈ 2.4) and dramatically lower than the zwitterionic amino acid baclofen (4-amino-3-(4-chlorophenyl)butanoic acid; XLogP3 ≈ –1.0 for the neutral form, though the compound exists predominantly as a zwitterion at physiological pH) [3]. The LogD at pH 7.4 is computed as 0.06 (JChem), indicating near-neutral partitioning of the ionized carboxylate form, whereas baclofen's zwitterionic nature renders it substantially more hydrophilic. The predicted pKa of 4.21 ± 0.10 confirms >99% ionization of the carboxylic acid at physiological pH.

Lipophilicity LogP LogD Chromatographic retention BBB permeability prediction

Positional Isomer Differentiation: Regioisomeric Identity Governs Synthetic Utility in Baclofen-Related Chemistry

2-(4-Chlorophenyl)butanoic acid (carboxylic acid at C-1 of the butyl chain, aryl at C-2) is a structural regioisomer of 4-(4-chlorophenyl)butyric acid (CAS 4619-18-5; carboxylic acid at C-4, aryl at C-4) and 3-(4-chlorophenyl)butanoic acid (carboxylic acid at C-1, aryl at C-3). This regiochemical distinction is functionally critical: 2-(4-chlorophenyl)butanoic acid is formally the deaminated metabolite of baclofen and can serve as a baclofen-related impurity marker in pharmaceutical analysis, whereas the 4-aryl isomer is devoid of this metabolic relationship . In synthetic applications, 2-(4-chlorophenyl)butanoic acid acts as a direct precursor to α-alkyl-α-arylacetic acid derivatives used in enantioselective NHC-catalyzed esterification, where the α-aryl substitution pattern is essential for substrate recognition by the chiral catalyst [1].

Positional isomer Regiochemistry Baclofen GABA_B Pharmaceutical intermediate

Anti-Inflammatory Activity Linked to Prostaglandin Synthesis Inhibition: Differentiated from Baclofen's GABA_B Agonism

Vendor technical documentation states that 2-(4-chlorophenyl)butanoic acid possesses anti-inflammatory properties attributed to inhibition of prostaglandin synthesis and is classified as a non-steroidal anti-inflammatory drug (NSAID)-type compound . This pharmacological activity is mechanistically distinct from that of its structural relative baclofen, which acts as a selective GABA_B receptor agonist (IC₅₀ ≈ 0.2 μM at GABA_B) to produce skeletal muscle relaxation [1]. While no direct quantitative head-to-head comparison of prostaglandin synthesis inhibition potency (e.g., COX-1/COX-2 IC₅₀ values) is available in the open literature for this specific compound, the functional divergence—anti-inflammatory vs. muscle relaxant—is a class-level distinction that directly informs target indication screening.

Anti-inflammatory Prostaglandin synthesis inhibition NSAID Baclofen metabolite pharmacology

Optimal Procurement Application Scenarios for 2-(4-Chlorophenyl)butanoic Acid Based on Quantitative Differentiation Evidence


Benchmark Substrate for Enantioselective α-Alkylation Methodology Development

When evaluating new chiral catalysts, ligands, or organocatalytic systems for asymmetric α-alkylation of carboxylic acid derivatives, 2-(4-chlorophenyl)butanoic acid serves as a well-characterized benchmarking substrate. The Stivala–Zakarian protocol provides a reference point of 93% ee achievable via direct chiral lithium amide-mediated ethylation of 4-chlorophenylacetic acid [1]. This allows direct comparison of novel methodologies against a documented baseline without the confounding effects of chiral auxiliary attachment and cleavage steps.

Baclofen Impurity Profiling and Pharmaceutical Reference Standard

As the formal deaminated metabolite of baclofen, 2-(4-chlorophenyl)butanoic acid is relevant for developing and validating HPLC or LC-MS methods to detect and quantify baclofen-related impurities in drug substance and finished pharmaceutical products . Its distinct LogD (pH 7.4) of approximately 0.06 contrasts sharply with the zwitterionic baclofen, enabling orthogonal chromatographic separation conditions to be designed.

Halogen-Series Structure–Activity Relationship (SAR) Exploration in Anti-Inflammatory Screening

For medicinal chemistry programs targeting prostaglandin synthesis inhibition, this compound provides the 4-chloro substitution variant within a systematic halogen-series SAR matrix alongside its 4-fluoro, 4-bromo, and non-halogenated α-ethyl-α-phenylacetic acid congeners [2]. The documented enantioselective synthetic access to 93% ee material enables the procurement or preparation of enantiomerically enriched samples for stereospecific pharmacological evaluation—a capability not available for many commercially supplied racemic NSAID scaffolds.

Physicochemical Reference Compound for logP/logD Method Validation

With a reliably computed logP (2.9–3.2) and experimental melting point (83–85 °C), 2-(4-chlorophenyl)butanoic acid can function as a calibration or validation standard for reversed-phase chromatographic logP determination methods, particularly in laboratories that require chlorinated aromatic carboxylic acid reference compounds with well-defined, non-zwitterionic ionization profiles .

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